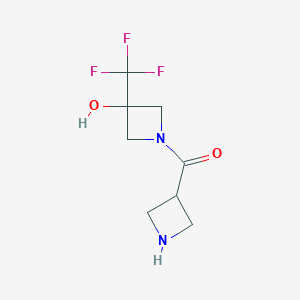
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, also known as ATFM, is a synthetic compound that has been the subject of much scientific research due to its potential applications in a variety of fields. ATFM has been studied for its ability to act as an inhibitor of enzymes and for its potential to be used as an anti-inflammatory agent. Additionally, ATFM has also been studied for its potential to be used as a drug delivery system and for its potential to be used in the treatment of cancer.
Scientific Research Applications
Synthesis and Chemical Transformations
Azetidin-3-yl derivatives, including those similar to azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, have been explored for their potential as building blocks in organic synthesis. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and used to create various CF3-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones through transformation of new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These substrates offer interesting possibilities for the synthesis of novel trifluoromethyl-containing compounds via intramolecular cyclization (Hang Dao Thi et al., 2018).
Catalytic Asymmetric Addition
Azetidin-3-yl derivatives have also been evaluated for their use in catalytic asymmetric additions. Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, for instance, has been developed and tested for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates the potential of azetidine-based compounds in asymmetric synthesis, highlighting their role as chiral ligands in catalytic reactions (Mincan Wang et al., 2008).
Antibacterial and Anticonvulsant Agents
Further research has explored the synthesis of novel azetidinone derivatives with potential antibacterial and anticonvulsant activities. By condensing 2, 4-dinitrophenylhydrazine with various aromatic aldehydes and subsequent reactions, several compounds were synthesized and evaluated for their activities. This line of research showcases the application of azetidin-3-yl derivatives in developing new therapeutic agents (A. Rajasekaran & S. Murugesan, 2006).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Azetidin-3-yl derivatives have been utilized as sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. Optically pure aziridin-2-yl methanols, structurally related to azetidin-3-yl derivatives, have been effective in enantiodiscrimination, suggesting applications in analytical chemistry for determining enantiomeric excess of compounds (Martyna Malinowska et al., 2020).
properties
IUPAC Name |
azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O2/c9-8(10,11)7(15)3-13(4-7)6(14)5-1-12-2-5/h5,12,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZASUVSMABPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile](/img/structure/B1477201.png)
![4-Oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1477203.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477204.png)
![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)
![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)
![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)
![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)
![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)
![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)